molecular formula C3H9NNaO3S B116468 Sodium 2-(methylamino)ethanesulfonate CAS No. 4316-74-9

Sodium 2-(methylamino)ethanesulfonate

Cat. No.: B116468
CAS No.: 4316-74-9
M. Wt: 162.17 g/mol
InChI Key: ZDSCFBCGDDCJFZ-UHFFFAOYSA-N
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Description

Sodium 2-(methylamino)ethanesulfonate is a chemical compound with the empirical formula C3H8NNaO3S and a molecular weight of 161.16 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.

Scientific Research Applications

Safety and Hazards

Sodium 2-(methylamino)ethanesulfonate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P280 (wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340+P310 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(methylamino)ethanesulfonate typically involves the reaction of ethylenesulfonic acid with methylamine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Sodium 2-(methylamino)ethanesulfonate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways include interactions with other chemical compounds, leading to the formation of conductive polymers and surfactants.

Comparison with Similar Compounds

  • Sodium 2-chloroethanesulfonate
  • Sodium 2-acrylamido-2-methylpropanesulfonate
  • Sodium 2-(acetylthio)ethanesulfonate

Comparison: Sodium 2-(methylamino)ethanesulfonate is unique due to its ability to form water-soluble and self-doped conducting polymers. This property sets it apart from similar compounds, making it highly valuable in the field of polymer chemistry and materials science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 2-(methylamino)ethanesulfonate can be achieved through the reaction of 2-chloroethanesulfonic acid with methylamine followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-chloroethanesulfonic acid", "methylamine", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-chloroethanesulfonic acid is reacted with excess methylamine in a solvent such as ethanol or water to produce 2-(methylamino)ethanesulfonic acid.", "Step 2: The resulting 2-(methylamino)ethanesulfonic acid is then neutralized with aqueous sodium hydroxide to form Sodium 2-(methylamino)ethanesulfonate.", "Step 3: The product is then purified through crystallization or recrystallization using a suitable solvent." ] }

CAS No.

4316-74-9

Molecular Formula

C3H9NNaO3S

Molecular Weight

162.17 g/mol

IUPAC Name

sodium;2-(methylamino)ethanesulfonate

InChI

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);

InChI Key

ZDSCFBCGDDCJFZ-UHFFFAOYSA-N

Isomeric SMILES

CNCCS(=O)(=O)[O-].[Na+]

SMILES

CNCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CNCCS(=O)(=O)O.[Na]

61791-42-2
61791-43-3
4316-74-9

physical_description

Liquid;  WetSolid
Liquid

Pictograms

Corrosive; Irritant

Synonyms

2-(Methylamino)ethanesulfonic sodium salt;  , 2-(Methylamino)ethanesulfonic acid monosodium salt;  N-Methyltaurine Monosodium Salt;  N-Methyltaurine Sodium Salt;  Sodium (Methylamino)ethanesulfonate;  Sodium 2-(Methylamino)ethanesulfonate;  Sodium N-Methyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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